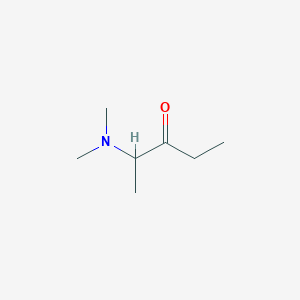
3-Pentanone,2-(dimethylamino)-,(-)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pentanone,2-(dimethylamino)-,(-)-(9CI) is an organic compound with the molecular formula C7H15NO It is a derivative of 3-pentanone, where a dimethylamino group is attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-pentanone,2-(dimethylamino)-,(-)-(9CI) can be achieved through several methods. One common approach involves the reaction of 3-pentanone with dimethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 3-pentanone,2-(dimethylamino)-,(-)-(9CI) often involves large-scale chemical processes. One method includes the catalytic addition of dimethylamine to 3-pentanone in the presence of a suitable catalyst. The reaction mixture is then purified through distillation or other separation techniques to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-Pentanone,2-(dimethylamino)-,(-)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce secondary amines.
Scientific Research Applications
3-Pentanone,2-(dimethylamino)-,(-)-(9CI) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the manufacture of various industrial products, including solvents and coatings.
Mechanism of Action
The mechanism by which 3-pentanone,2-(dimethylamino)-,(-)-(9CI) exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Pentanone, 2,2-dimethyl-: This compound has a similar structure but with two methyl groups attached to the second carbon atom instead of a dimethylamino group.
3-Pentanone, 2-methyl-: This compound has a single methyl group attached to the second carbon atom.
Uniqueness
3-Pentanone,2-(dimethylamino)-,(-)-(9CI) is unique due to the presence of the dimethylamino group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such properties are desired.
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
2-(dimethylamino)pentan-3-one |
InChI |
InChI=1S/C7H15NO/c1-5-7(9)6(2)8(3)4/h6H,5H2,1-4H3 |
InChI Key |
LCCONZUJEGTUSN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


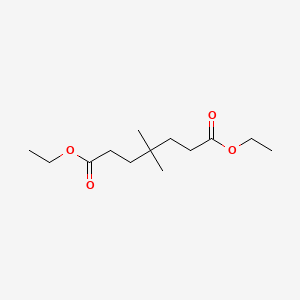

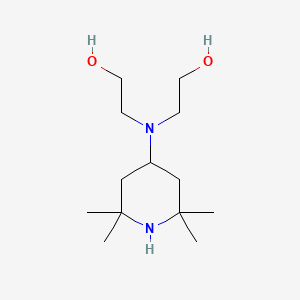
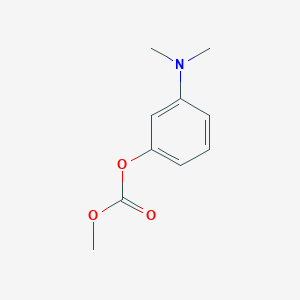
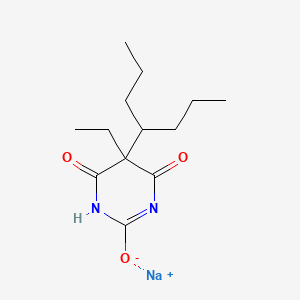
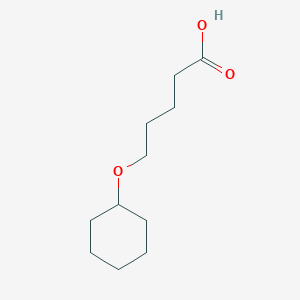

![[3-[2-(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-2-oxoethyl]phenyl]boronic acid](/img/structure/B13793436.png)
![1,1'-[(9H-Xanthene-2,7-diyl)bis(3-butene-4,1-diyl)]bispiperidine](/img/structure/B13793446.png)
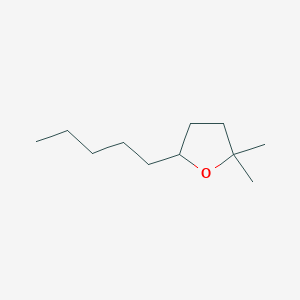
![Benzothiazole, 2-[(2-propynyloxy)methyl]-](/img/structure/B13793450.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 6'-(diethylamino)-3'-methyl-3-oxo-2'-(phenylamino)-, ethyl ester](/img/structure/B13793452.png)


